Lacutoclax

Description

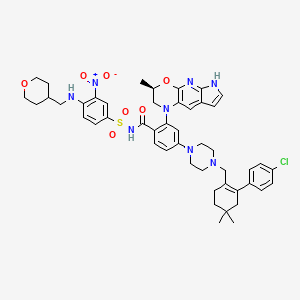

Structure

2D Structure

Properties

CAS No. |

2291166-56-6 |

|---|---|

Molecular Formula |

C48H55ClN8O7S |

Molecular Weight |

923.5 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[(12R)-12-methyl-13-oxa-2,4,10-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C48H55ClN8O7S/c1-31-29-56(44-24-34-13-17-50-45(34)52-47(44)64-31)42-25-37(55-20-18-54(19-21-55)30-35-12-16-48(2,3)27-40(35)33-4-6-36(49)7-5-33)8-10-39(42)46(58)53-65(61,62)38-9-11-41(43(26-38)57(59)60)51-28-32-14-22-63-23-15-32/h4-11,13,17,24-26,31-32,51H,12,14-16,18-23,27-30H2,1-3H3,(H,50,52)(H,53,58)/t31-/m1/s1 |

InChI Key |

CCDRQWAEZGRMTP-WJOKGBTCSA-N |

Isomeric SMILES |

C[C@@H]1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |

Canonical SMILES |

CC1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Lacutoclax: An In-Depth Analysis of its BCL-2 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacutoclax (LP-108) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of BCL-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. This compound, by mimicking the action of pro-apoptotic BH3-only proteins, binds to the BH3 groove of BCL-2, displacing these proteins and initiating apoptosis. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to BCL-2, including detailed experimental methodologies and a visualization of the relevant biological pathways.

BCL-2 Binding Affinity of this compound

The binding affinity of this compound for BCL-2 has been characterized using various biophysical and biochemical assays. While specific quantitative data from peer-reviewed publications remains limited, patent literature provides initial insights into its potency.

A key patent (WO2017132474) from Newwave Pharmaceutical and Guangzhou Lupeng Pharmaceutical discloses a series of BCL-2 inhibitors, including compounds with a structural similarity to this compound.[3] The binding affinities of these compounds were determined using a Fluorescence Polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-2 by the inhibitor. One of the most potent compounds described in the patent, designated as compound 13, exhibited a half-maximal inhibitory concentration (IC50) of less than 10 nM for BCL-2.[3] This potent activity is indicative of a high binding affinity.

For comparison, other prominent BCL-2 inhibitors have reported affinities in the sub-nanomolar to low nanomolar range. Further detailed studies are required to definitively establish the dissociation constant (Kd) and inhibition constant (Ki) of this compound for a precise comparison.

| Compound | Assay Type | Target Protein | Reported Affinity (IC50/Ki) |

| Compound 13 (from WO2017132474) | Fluorescence Polarization | BCL-2 | < 10 nM (IC50)[3] |

Table 1: Reported BCL-2 Binding Affinity for a Potent Inhibitor from this compound-related Patent.

BCL-2 Binding Kinetics of this compound

As of the latest available information, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the interaction of this compound with BCL-2 have not been publicly disclosed. These parameters are crucial for understanding the dynamic nature of the drug-target interaction, including the residence time of the inhibitor on the BCL-2 protein, which can significantly influence its pharmacological effect. Techniques such as Surface Plasmon Resonance (SPR) are typically employed to determine these kinetic constants.

Experimental Protocols

The determination of binding affinity and kinetics of BCL-2 inhibitors like this compound involves sophisticated biophysical techniques. Below are detailed methodologies for commonly used assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the IC50 value of an inhibitor.

Principle: A small fluorescently labeled peptide (tracer) corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD) binds to the BCL-2 protein. Due to its larger size, the BCL-2/tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor (like this compound) is introduced, it competes with the tracer for binding to BCL-2. The displacement of the tracer leads to a faster tumbling rate and a decrease in the fluorescence polarization signal.

Protocol:

-

Reagents and Buffer:

-

Recombinant human BCL-2 protein.

-

Fluorescently labeled BH3 peptide tracer (e.g., FAM-BAD).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Assay Procedure:

-

Add a fixed concentration of BCL-2 protein and the fluorescent tracer to the wells of a black, low-volume 384-well plate.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.

Principle: One binding partner (ligand, e.g., BCL-2) is immobilized on a sensor chip surface. The other binding partner (analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol:

-

Immobilization of BCL-2:

-

Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject recombinant human BCL-2 protein over the activated surface to achieve a target immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Kinetic Analysis:

-

Inject a series of increasing concentrations of this compound (analyte) over the immobilized BCL-2 surface at a constant flow rate.

-

Monitor the association phase (binding) followed by the dissociation phase (buffer flow without analyte).

-

Between each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (Kd).

-

Signaling Pathway and Mechanism of Action

This compound functions by disrupting the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery.

Figure 1: this compound Mechanism of Action in the BCL-2 Pathway.

Figure 2: Experimental Workflow for Fluorescence Polarization Assay.

Conclusion

This compound is a potent BCL-2 inhibitor with a high binding affinity, as suggested by preliminary data from patent literature. A comprehensive understanding of its binding kinetics is still forthcoming and will be essential for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other BCL-2 family inhibitors. The targeted disruption of the BCL-2-mediated anti-apoptotic pathway by this compound represents a promising therapeutic strategy for various BCL-2-dependent cancers.

References

- 1. P492: SAFETY AND EFFICACY OF LP-108 AS MONOTHERAPY AND COMBINED WITH AZACITIDINE IN PATIENTS WITH RELAPSED/REFRACTORY MYELODYSPLASTIC SYNDROMES, CHRONIC MYELOMONOCYTIC LEUKEMIA, OR ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update of Safety and Efficacy Results for this compound [newavepharma.com]

- 3. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lacutoclax in the Mitochondrial Apoptosis Pathway: A Technical Guide

This guide provides an in-depth examination of Lacutoclax (formerly AZD0466), a potent and selective dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Developed to overcome resistance mechanisms to other BH3 mimetics, this compound represents a significant advancement in the therapeutic targeting of the mitochondrial apoptosis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

The Intrinsic Pathway of Apoptosis: A Cellular Balancing Act

The mitochondrial, or intrinsic, pathway of apoptosis is a critical programmed cell death mechanism essential for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which can be broadly classified into three functional groups:

-

Anti-apoptotic Proteins: Primarily Bcl-2, Bcl-xL, and Mcl-1, which act as guardians of the cell by sequestering pro-apoptotic proteins.

-

Pro-apoptotic Effector Proteins: BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer), which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.

-

BH3-only Proteins: A diverse group of proteins including BIM, BID, PUMA, and BAD, which function as cellular stress sensors. Upon activation, they either directly activate BAX/BAK or inhibit the anti-apoptotic proteins.

Under normal physiological conditions, anti-apoptotic proteins bind to and inhibit the effector proteins BAX and BAK. Following cellular stress (e.g., DNA damage, growth factor deprivation), BH3-only proteins are upregulated. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing BAX and BAK. The now-liberated BAX and BAK undergo a conformational change, insert into the mitochondrial outer membrane, and oligomerize, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event is the point of no return in the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, culminating in caspase activation and cell death.

This compound: A Dual Bcl-2/Bcl-xL Inhibitor

This compound is a potent, orally bioavailable small molecule that functions as a BH3 mimetic. It is designed to specifically target the BH3-binding groove of both Bcl-2 and Bcl-xL. By occupying this groove, this compound competitively displaces pro-apoptotic BH3-only proteins like BIM. This has a dual effect:

-

Liberation of Pro-apoptotic Activators: The release of BIM and other activator BH3-only proteins allows them to directly engage and activate BAX and BAK.

-

Direct Activation of Effectors: By displacing BAX and BAK that are sequestered by Bcl-2 and Bcl-xL, this compound contributes to their activation pool.

This dual inhibition is particularly significant in the context of acquired resistance to first-generation BH3 mimetics like Venetoclax, which is highly selective for Bcl-2. Tumors can evade Venetoclax-induced apoptosis by upregulating Bcl-xL. By inhibiting both Bcl-2 and Bcl-xL, this compound can effectively induce apoptosis in cancer cells dependent on either or both of these anti-apoptotic proteins, thereby overcoming a key resistance mechanism.

Quantitative Data and Efficacy

The efficacy of this compound is rooted in its high binding affinity for Bcl-2 and Bcl-xL. The following tables summarize key quantitative data from preclinical studies.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) |

| Bcl-2 | <1.0 |

| Bcl-xL | <1.0 |

| Mcl-1 | >1000 |

Data are representative values from preclinical assessments. Actual values may vary between specific assays.

Table 2: Cellular Efficacy of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Notes |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ~50 | Venetoclax-resistant model |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | ~20 | High Bcl-2 expression |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~150 | High Bcl-xL expression |

| H929 | Multiple Myeloma | ~80 | Co-dependent on Bcl-2/Bcl-xL |

EC50 values are approximations from published studies and can vary based on experimental conditions.

Key Experimental Protocols

The characterization of this compound involves several key in vitro and cell-based assays. Detailed methodologies for three core experiments are provided below.

BH3 Profiling

BH3 profiling is a functional assay to determine a cell's mitochondrial apoptotic priming, or how close a cell is to the threshold of apoptosis. It assesses the dependence of mitochondria on specific anti-apoptotic Bcl-2 family proteins.

Protocol:

-

Cell Preparation: Harvest 1-5 x 106 cells and wash with MEB (Mannitol Extraction Buffer).

-

Permeabilization: Resuspend cells in MEB containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.

-

Peptide Treatment: Aliquot permeabilized cells into a 96-well plate. Add a panel of synthetic BH3 peptides (e.g., BIM, BAD, PUMA) at a final concentration of 10-100 µM. Include this compound as a test compound. Use alamethicin as a positive control for maximal mitochondrial depolarization.

-

Mitochondrial Incubation: Incubate the plate at room temperature for 30-60 minutes to allow peptides/compounds to interact with mitochondria.

-

Cytochrome c Detection: Assess mitochondrial outer membrane permeabilization. This can be done by:

-

Flow Cytometry: Stain with an antibody against cytochrome c and analyze the retention or release.

-

ELISA: Lyse the cells and use an ELISA kit to quantify the amount of cytochrome c released into the supernatant.

-

-

Data Analysis: Quantify the extent of cytochrome c release for each condition relative to positive and negative controls. A strong response to specific BH3 peptides indicates dependence on the corresponding anti-apoptotic protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the direct binding of this compound to its targets (Bcl-2, Bcl-xL) and the subsequent displacement of pro-apoptotic proteins (e.g., BIM) in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with this compound or a vehicle control for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Bcl-2 or anti-Bcl-xL) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-BIM) to confirm displacement.

Preclinical Profile of Lacutoclax (ABT-263) in Acute Myeloid Leukemia (AML) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Lacutoclax (ABT-263), a potent small-molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins, in various Acute Myeloid Leukemia (AML) models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings and Data Summary

This compound is a BH3 mimetic that targets the anti-apoptotic proteins BCL-2 and BCL-xL, thereby inducing apoptosis in cancer cells dependent on these proteins for survival. In AML, the efficacy of this compound is often dictated by the balance between pro- and anti-apoptotic BCL-2 family members, with high levels of Myeloid Cell Leukemia 1 (MCL-1) being a common mechanism of resistance.[1][2] Preclinical studies have consistently demonstrated the potential of this compound as a monotherapy in sensitive AML models and in combination with other agents to overcome resistance.

In Vitro Efficacy of this compound in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (ABT-263) and the related BCL-2 inhibitor Venetoclax (ABT-199) in various AML cell lines. These values highlight the differential sensitivity of AML subtypes to BCL-2 family inhibition.

| Cell Line | Drug | IC50 (µM) | Time Point (hours) | Citation |

| MOLM-13 | Venetoclax | <0.1 | 72 | [2] |

| MV-4-11 | Venetoclax | <0.1 | 72 | [2] |

| Kasumi-1 | Venetoclax | 5.4 - 6.8 | 72 | [2] |

| OCI-AML3 | Venetoclax | 11 - 42 | 72 | [2] |

| HL-60 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |

| THP-1 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |

| U-937 | ABT-263 | Varies (synergistic effects noted) | 72 | [3] |

| OCI-AML3 | Obatoclax | 0.012–0.382 | 72 | [1] |

| MOLM-13 | Obatoclax | 0.004–0.16 | 72 | [1] |

| MV-4-11 | Obatoclax | 0.009–0.046 | 72 | [1] |

| Kasumi 1 | Obatoclax | 0.008–845 | 72 | [1] |

Induction of Apoptosis by this compound in AML Models

This compound effectively induces apoptosis in sensitive AML cells. The table below presents quantitative data on apoptosis induction from preclinical studies.

| Cell Line/Model | Treatment | Apoptosis Rate (% of cells) | Assay | Citation |

| AML Cell Lines | ABT-263 + MEK1/2 inhibitor | Synergistic increase | Annexin V/PI | [3] |

| Irradiated A549 cells | ABT-263 | Significant increase in Annexin V+ cells | Annexin V | [4] |

| HL-60 | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |

| KG-1 | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |

| Primary AML cells | Venetoclax + Hymeglusin | Significant increase | Not Specified | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the preclinical evaluation of this compound, the following diagrams were generated using Graphviz.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and to calculate the IC50 value.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

-

96-well cell culture plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (ABT-263) stock solution

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug solutions to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat AML cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for BCL-2 Family Proteins

This technique is used to assess the expression levels of BCL-2 family proteins in AML cells, which can provide insights into the mechanism of action and resistance to this compound.

Materials:

-

AML cell lysates

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse AML cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

In Vivo AML Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

AML cells (patient-derived or cell lines)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Inject AML cells (e.g., 1-5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.[6]

-

Tumor Growth Monitoring: Monitor the mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis) and measure tumor volume for subcutaneous models.

-

Drug Treatment: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer this compound (and/or combination agents) and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

This guide provides a comprehensive starting point for researchers interested in the preclinical evaluation of this compound in AML. For more specific details and troubleshooting, it is recommended to consult the cited literature.

References

- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 3. Synergistic cooperation between ABT-263 and MEK1/2 inhibitor: effect on apoptosis and proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Lacutoclax: A Deep Dive into its Selective Inhibition of BCL-2 over BCL-xL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Lacutoclax (LP-108), a potent, orally bioavailable inhibitor of the B-cell lymphoma 2 (BCL-2) protein. A critical aspect of the development of BCL-2 inhibitors is their selectivity, particularly concerning the closely related anti-apoptotic protein BCL-xL. Inhibition of BCL-xL is associated with on-target toxicity, most notably thrombocytopenia. This document outlines the quantitative data demonstrating this compound's selectivity, details the experimental protocols used to determine this, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Selectivity

The selectivity of a BCL-2 inhibitor is a key determinant of its therapeutic index. This compound has been engineered to exhibit a strong binding preference for BCL-2 over BCL-xL. While specific Ki data for this compound (LP-108) is not publicly available, data for the closely related second-generation BCL-2 inhibitor, LP-118, from the same developer, provides a strong indication of the selectivity profile. LP-118 demonstrates a significant selectivity margin for BCL-2.

| Compound | BCL-2 IC50 (nM) | BCL-xL IC50 (nM) | Selectivity Ratio (BCL-xL/BCL-2) |

| LP-118 | 0.25 | 3.76 | 15.04 |

| Venetoclax | 0.34 | >4800 | >14000 |

| Navitoclax | 0.75 | 0.9 | 1.2 |

Table 1: Comparative in vitro inhibitory activity of BCL-2 family inhibitors.

The data clearly illustrates that while LP-118 is a highly potent BCL-2 inhibitor, it maintains a 15-fold selectivity over BCL-xL. This is in contrast to the dual BCL-2/BCL-xL inhibitor Navitoclax and the highly BCL-2 selective Venetoclax. Clinical data for this compound (LP-108) indicates it has comparable or even more potent in vitro activity than Venetoclax, suggesting a similar high-affinity binding to BCL-2.[1]

Experimental Protocols

The determination of a BCL-2 inhibitor's selectivity relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments typically employed in this characterization.

Biochemical Selectivity Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively measures the binding affinity of an inhibitor to BCL-2 and BCL-xL by assessing its ability to displace a fluorescently labeled ligand.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody) bound to a His-tagged BCL-2 or BCL-xL protein and an acceptor fluorophore (e.g., a dye-labeled streptavidin) bound to a biotinylated peptide ligand (e.g., a BH3 domain peptide). When the protein and ligand are in close proximity, excitation of the donor results in emission from the acceptor. A test compound that binds to the protein will displace the ligand, leading to a decrease in the FRET signal.

Materials:

-

Recombinant His-tagged BCL-2 and BCL-xL proteins

-

Biotinylated BH3 peptide ligand (e.g., from BIM or BAD)

-

Terbium-labeled anti-His antibody (Donor)

-

Dye-labeled Streptavidin (Acceptor)

-

Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

Test compound (this compound)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Reagent Preparation: Dilute the BCL-2/BCL-xL proteins, biotinylated ligand, donor, and acceptor to their optimal concentrations in assay buffer.

-

Assay Reaction:

-

Add a fixed volume of the diluted BCL-2 or BCL-xL protein to each well.

-

Add the serially diluted this compound or vehicle control.

-

Add the biotinylated BH3 ligand.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the pre-mixed donor and acceptor fluorophores.

-

Incubate for another period (e.g., 2-3 hours) to allow for signal development.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Lacutoclax: A Technical Guide to its Impact on Cellular Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacutoclax (also known as LP-108) is a potent and selective small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[1][2][3] Overexpression of Bcl-2 is a hallmark of various hematological malignancies, where it promotes cell survival by sequestering pro-apoptotic proteins and preventing the induction of the intrinsic mitochondrial apoptosis pathway. By selectively targeting Bcl-2, this compound aims to restore the natural apoptotic process in cancer cells. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a specific focus on its impact on cellular bioenergetics. While direct, publicly available quantitative data on the specific bioenergetic effects of this compound are limited, this document synthesizes information from related Bcl-2 inhibitors and established principles of mitochondrial biology to project its likely impact.

Mechanism of Action: Bcl-2 Inhibition and the Intrinsic Apoptotic Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, which is initiated in response to various cellular stressors, including DNA damage and growth factor withdrawal. This pathway is tightly controlled by a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In cancer cells, this balance is often shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.

This compound, as a selective Bcl-2 inhibitor, mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This liberation of pro-apoptotic effectors allows them to activate BAX and BAK, which then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical event, often considered the "point of no return" in apoptosis, as it allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This, in turn, triggers the activation of a cascade of caspases, the executioners of apoptosis, leading to controlled cell death.

References

- 1. P635: AN UPDATE OF SAFETY AND EFFICACY RESULTS FROM PHASE 1 STUDY OF LP-108, A NOVEL AND SELECTIVE BCL-2 INHIBITOR, IN PATIENTS WITH RELAPSED OR REFRACTORY B-CELL NON-HODGKIN LYMPHOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting mitochondrial respiration for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial fusion is a therapeutic vulnerability of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Lacutoclax (ABT-263): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lacutoclax, also known as Navitoclax (ABT-263), is a potent, orally bioavailable small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Developed by Abbott Laboratories (now AbbVie), this compound has been a pivotal tool in oncology research, targeting the intrinsic apoptosis pathway.[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its operational pathways to serve as a valuable resource for professionals in drug development and cancer research.

Discovery and Rationale

The development of this compound was a significant step forward in targeting protein-protein interactions for cancer therapy. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL, and Bcl-w often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1][2]

The journey began with the creation of a soluble, stable version of Bcl-xL and the determination of its structure when bound to a native ligand. This structural insight facilitated fragment screening and structure-based drug design.[3] An earlier intravenous-only compound, ABT-737, demonstrated the potential of Bcl-2 family inhibition.[3] The subsequent optimization of this chemical series to improve oral bioavailability led to the development of this compound (ABT-263).[3] this compound was designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti-apoptotic Bcl-2 family members and their pro-apoptotic counterparts.[4][5]

Mechanism of Action

This compound functions as a BH3 mimetic, a class of drugs designed to promote apoptosis.[6] It selectively binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][7] This binding action prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins like BIM and BAX.[1] The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[1][4]

The mechanism of action of this compound is depicted in the following signaling pathway diagram:

Caption: Signaling pathway of this compound-induced apoptosis.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. A representative synthesis is described in patent literature (e.g., CN101220008A). The following diagram illustrates a high-level workflow of a potential synthetic route.

Caption: High-level workflow for the chemical synthesis of this compound.

Experimental Protocol for a Key Coupling Step

The final step in the synthesis often involves an amide bond formation. A general procedure based on patent literature is as follows:

-

Reactant Preparation: Dissolve the carboxylic acid intermediate (e.g., 4-{4-[(4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro[biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid) and the amine intermediate (e.g., 4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Coupling Agents: Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst like 4-Dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with the solvent, and wash with an aqueous solution (e.g., saturated ammonium chloride). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final compound, this compound.[8]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through various in vitro assays.

Binding Affinity to Bcl-2 Family Proteins

This compound exhibits high affinity for several anti-apoptotic Bcl-2 family members.

| Target Protein | Binding Affinity (Ki) |

| Bcl-xL | ≤ 0.5 nM |

| Bcl-2 | ≤ 1 nM |

| Bcl-w | ≤ 1 nM |

Data sourced from Inhibitor Research Hub.[9]

In Vitro Cellular Activity (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Various Hematological Cell Lines | Hematological Malignancies | < 1 µM in 11 of 23 cell lines |

| Small-Cell Lung Cancer (SCLC) Lines | Small-Cell Lung Cancer | Varies, potent in several models |

Data compiled from multiple preclinical studies.[10][11]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials.

| Species | Dose | Cmax | Tmax | Half-life |

| Human (Solid Tumors) | Dose-proportional | ~7 hours post-dose | ~15 hours | |

| Human (Healthy Volunteers) | 10-475 mg | ~9 hours | ~17 hours |

Data from Phase I clinical trials.[12][13]

Key Experimental Protocols

Protocol for Determining IC50 Values in Adherent Cancer Cell Lines using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate until attached.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of this compound. Include a solvent control (e.g., DMSO) and a no-treatment control.[14]

-

Incubation: Incubate the plate for a specified period, typically 24-72 hours, in a humidified incubator at 37°C with 5% CO2.[14]

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The succinate dehydrogenase in the mitochondria of living cells will reduce the MTT to formazan crystals.[14]

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[14]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[14][15]

Protocol for Bcl-2 Family Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR)

This protocol outlines a general method for quantifying the binding affinity of this compound to its target proteins.

-

Protein Immobilization: Immobilize the purified recombinant Bcl-2 family protein (e.g., Bcl-xL) onto a sensor chip surface.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

-

Binding Measurement: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: Generate sensorgrams that plot the response units versus time. Fit these data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is indicative of binding affinity.

Clinical Significance and Future Directions

This compound has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors.[12][16] A notable dose-limiting toxicity is thrombocytopenia, which is an on-target effect due to the inhibition of Bcl-xL, a protein essential for platelet survival.[12] This has led to investigations of intermittent dosing schedules and combination therapies to mitigate this side effect.[12]

Current research continues to explore the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome resistance.[1][16] Furthermore, there is growing interest in the senolytic properties of this compound, its ability to selectively induce apoptosis in senescent cells, which could have implications for age-related diseases beyond cancer.[1][17]

Conclusion

This compound stands as a landmark achievement in the field of targeted cancer therapy, demonstrating the feasibility of inhibiting protein-protein interactions with an orally bioavailable small molecule. Its discovery and development have not only provided a valuable research tool for studying apoptosis but have also paved the way for a new class of anticancer agents. The in-depth technical information provided in this guide is intended to support the ongoing research and development efforts in this critical area of medicine.

References

- 1. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101220008A - The synthetic method of compound ABT-263 - Google Patents [patents.google.com]

- 9. mdv3100.com [mdv3100.com]

- 10. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of the Bcl-2 family inhibitor ABT-263 in a panel of small cell lung cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 16. drugpatentwatch.com [drugpatentwatch.com]

- 17. Navitoclax - Wikipedia [en.wikipedia.org]

Structural Analysis of Lacutoclax Bound to BCL-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of Lacutoclax (also known as ABT-263 or Navitoclax) in complex with its target protein, B-cell lymphoma 2 (BCL-2). This document delves into the quantitative binding data, detailed experimental methodologies for structural and affinity determination, and visual representations of the key pathways and workflows involved.

Core Data Presentation

The interaction between this compound and BCL-2 family proteins has been quantified through various biophysical assays. The following tables summarize the key binding affinities and crystallographic data for the this compound-BCL-2 complex.

Table 1: Binding Affinity of this compound (ABT-263) for BCL-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Assay Method | Reference |

| BCL-2 | ≤ 1 nM | Not Specified | [1] |

| BCL-xL | ≤ 1 nM | Not Specified | [1] |

| BCL-w | ≤ 1 nM | Not Specified | [1] |

Note: Lower Ki values indicate stronger binding affinity.

Table 2: Crystallographic Data for this compound (ABT-263) in Complex with BCL-2 (PDB ID: 4LVT)

| Parameter | Value | Reference |

| PDB ID | 4LVT | [2] |

| Method | X-RAY DIFFRACTION | [2] |

| Resolution | 2.05 Å | [2] |

| R-Value Work | 0.169 | [2] |

| R-Value Free | 0.222 | [2] |

| Space Group | P 1 21 1 | [3] |

| Unit Cell Lengths (Å) | a=34.77, b=68.08, c=65.47 | [3] |

| Unit Cell Angles (°) | α=90, β=95.96, γ=90 | [3] |

BCL-2 Signaling Pathway and this compound's Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins, preventing them from initiating programmed cell death. This compound, a BH3 mimetic, disrupts this interaction, leading to apoptosis.

References

- 1. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. 4lvt - Bcl_2-Navitoclax (ABT-263) Complex - Experimental details - Protein Data Bank Japan [pdbj.org]

Methodological & Application

Application Notes: Evaluating the Efficacy of Lacutoclax (ABT-263) In Vitro

Introduction

Lacutoclax, also known as Navitoclax (ABT-263), is a potent, orally bioavailable small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically BCL-2, BCL-xL, and BCL-W. By binding to these proteins, this compound liberates pro-apoptotic proteins like BIM, which in turn activate BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately driving the cell to undergo programmed cell death (apoptosis). The dual targeting of BCL-2 and BCL-xL makes this compound a subject of extensive research for treating various malignancies, particularly hematological cancers and solid tumors where these proteins are overexpressed.

This document provides a detailed protocol for assessing the cytotoxic effects of this compound in cancer cell lines using a luminescent-based cell viability assay.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions by disrupting the balance between pro-survival and pro-apoptotic proteins. In cancer cells, overexpressed anti-apoptotic proteins like BCL-2 and BCL-xL sequester pro-apoptotic proteins, preventing apoptosis. This compound mimics the action of BH3-only proteins, binding to the BH3-binding groove of BCL-2 and BCL-xL with high affinity, which displaces the sequestered pro-apoptotic proteins. The released BAX and BAK can then oligomerize at the mitochondrial membrane, initiating the intrinsic apoptotic cascade.

Caption: this compound inhibits pro-survival BCL-2 family proteins to induce apoptosis.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cancer type and the expression levels of BCL-2 family proteins.

| Cell Line | Cancer Type | Reported IC50 (µM) |

| H146 | Small Cell Lung Cancer | ~ 0.01 - 0.1 |

| H1963 | Small Cell Lung Cancer | ~ 0.1 - 1.0 |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~ 0.1 - 0.5 |

| Karpas-422 | B-cell Lymphoma | ~ 0.01 - 0.1 |

| MOLT-4 | Acute Lymphoblastic Leukemia | ~ 0.01 - 0.05 |

| K562 | Chronic Myeloid Leukemia | > 10 (Resistant) |

| PC-3 | Prostate Cancer | ~ 1.0 - 5.0 |

| DU-145 | Prostate Cancer | ~ 5.0 - 10 |

Note: IC50 values are approximate and can vary based on assay conditions (e.g., incubation time, cell density, assay type). These values are compiled from various research publications.

Protocol: Cell Viability Assessment via Luminescent ATP Assay (CellTiter-Glo®)

This protocol describes the use of a luminescent-based assay to determine cell viability by quantifying ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.

1. Materials and Reagents

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (ABT-263)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Opaque-walled 96-well microplates (suitable for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer plate reader

2. Experimental Workflow

Caption: Workflow for in vitro cell viability testing of this compound.

3. Detailed Procedure

Step 3.1: Cell Seeding

-

Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).

-

Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL for a target of 5,000 cells/100 µL/well).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

Step 3.2: this compound Preparation and Treatment

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock in complete culture medium to achieve the final desired concentrations (e.g., a range from 0.001 µM to 10 µM).

-

Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to test each concentration in triplicate.

-

Include wells with medium only (no cells) to measure background luminescence.

Step 3.3: Incubation

-

Return the plate to the incubator and culture for the desired time period (e.g., 48 or 72 hours). The optimal time may vary between cell lines.

Step 3.4: Measurement of Viability

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

4. Data Analysis

-

Calculate Average Luminescence: For each condition (drug concentration and controls), calculate the average of the triplicate luminescence readings.

-

Subtract Background: Subtract the average luminescence value from the "medium only" wells from all other average readings.

-

Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells treated with this compound is expressed as a percentage relative to the vehicle-treated cells (which represents 100% viability).

-

% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

-

-

Determine IC50: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to calculate the IC50 value.

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Lacutoclax

Introduction

Lacutoclax (formerly ABT-263, Navitoclax) is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. By neutralizing these key regulators, this compound restores the intrinsic apoptotic pathway, making it a promising therapeutic agent in various cancers. These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound, followed by flow cytometric analysis with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins like Bim, Bak, and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol outlines the induction of apoptosis with this compound in a cancer cell line (e.g., H146 small-cell lung cancer) and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.

Materials

-

This compound (Navitoclax, ABT-263)

-

Human small-cell lung cancer cell line (e.g., H146)

-

RPMI-1640 medium with 10% FBS

-

DMSO (vehicle control)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X PBS (calcium- and magnesium-free)

-

1X Binding Buffer

-

Flow cytometer

Procedure

-

Cell Seeding:

-

Seed H146 cells in a 6-well plate at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).

-

Prepare a vehicle control using the same concentration of DMSO as the highest this compound concentration.

-

Remove the old medium and add 2 mL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up the flow cytometer with appropriate compensation for FITC and PI channels.

-

Collect data for at least 10,000 events per sample.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Data Presentation and Interpretation

The following tables summarize representative quantitative data from a dose-response experiment with this compound on the H146 cell line after 24 hours of treatment.

Table 1: Percentage of Apoptotic Cells by Treatment Group

| Treatment Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |

| Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |

| 0.1 µM this compound | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |

| 0.5 µM this compound | 60.1 ± 4.5 | 25.4 ± 3.3 | 14.5 ± 2.2 | 39.9 ± 5.5 |

| 1.0 µM this compound | 35.7 ± 5.1 | 40.2 ± 4.7 | 24.1 ± 3.8 | 64.3 ± 8.5 |

| 5.0 µM this compound | 15.3 ± 3.8 | 45.5 ± 5.2 | 39.2 ± 4.9 | 84.7 ± 10.1 |

Table 2: IC50 Values for Apoptosis Induction

| Cell Line | Time Point | IC50 (µM) |

| H146 | 24 hours | ~0.75 µM |

| H1963 | 24 hours | ~1.2 µM |

Troubleshooting

-

High background staining in control: Ensure thorough washing of cells and use fresh buffers. Titrate Annexin V and PI concentrations if necessary.

-

Low apoptotic population: The cell line may be resistant to this compound. Confirm the expression of Bcl-2 family proteins. Increase incubation time or drug concentration.

-

High necrotic population: Cells may have been handled too harshly. Use a gentle cell scraper and minimize centrifugation speed. Ensure the analysis is performed promptly after staining.

Conclusion

This protocol provides a robust framework for assessing the pro-apoptotic activity of this compound. The dose-dependent increase in the Annexin V-positive cell population serves as a reliable indicator of apoptosis induction through the Bcl-2 pathway. This assay is a critical tool for preclinical evaluation and mechanistic studies of Bcl-2 family inhibitors like this compound.

Application Notes and Protocols: Co-immunoprecipitation of BCL-2 and BIM with Lacutoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacutoclax (also known as LP-118) is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins, most notably the BH3-only protein BIM.[1][2][3] Overexpression of BCL-2 is a common feature in various hematological malignancies, contributing to tumor progression and resistance to conventional therapies.[2][4] this compound, as a BH3-mimetic, competitively binds to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins.[1][5] This liberation of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[5][6]

These application notes provide a detailed protocol for demonstrating the disruption of the BCL-2/BIM interaction by this compound using co-immunoprecipitation, a cornerstone technique for studying protein-protein interactions.

Signaling Pathway

The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. In cancer cells overexpressing BCL-2, the balance is shifted towards survival. This compound restores the apoptotic potential by disrupting the inhibitory BCL-2/BIM complex.

Caption: BCL-2 signaling and this compound mechanism of action.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against BCL-2 family proteins. This data is crucial for understanding the selectivity and potency of this compound.

| Compound | Target | IC50 (nM) | Reference |

| This compound (LP-118) | BCL-2 | 0.25 | [4] |

| BCL-XL | 3.76 | [4] | |

| MCL-1 | >1000 | [4] | |

| Venetoclax | BCL-2 | 0.34 | [4] |

| BCL-XL | 34 | [4] | |

| Navitoclax | BCL-2 | 0.75 | [4] |

| BCL-XL | 0.9 | [4] |

Experimental Protocols

Co-immunoprecipitation of BCL-2 and BIM

This protocol details the steps to demonstrate that this compound disrupts the interaction between BCL-2 and BIM in a cellular context.

Workflow Diagram:

References

- 1. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LP-118 is a novel B-cell lymphoma 2 / extra-large inhibitor that demonstrates efficacy in models of venetoclax-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Establishing and Characterizing a Lacutoclax-Resistant Cell Line Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacutoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2] By binding to BCL-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis).[3] While this compound has shown promising efficacy, the development of drug resistance remains a significant clinical challenge, mirroring the resistance patterns seen with other BCL-2 inhibitors like Venetoclax.[2][4]

Understanding the mechanisms of resistance is crucial for developing effective combination therapies and overcoming treatment failure. The establishment of in vitro this compound-resistant cell line models provides an invaluable tool for this purpose. These models allow for the detailed investigation of molecular changes, the identification of resistance-driving signaling pathways, and the preclinical evaluation of novel therapeutic strategies.

This document provides a comprehensive guide for establishing a this compound-resistant cell line using a dose-escalation method and details the subsequent protocols for characterizing the resistant phenotype and investigating the underlying molecular mechanisms.

Part 1: Establishing the this compound-Resistant Cell Line

The most common method for generating drug-resistant cell lines in vitro is through continuous exposure to gradually increasing concentrations of the drug.[5][6] This process selects for cells that develop mechanisms to survive and proliferate under drug pressure.

Experimental Workflow: Generation of Resistant Cell Line

Caption: Workflow for establishing a this compound-resistant cell line.

Protocol 1.1: Generation of this compound-Resistant Cell Line by Dose Escalation

This protocol is adapted from established methods for generating chemotherapy-resistant cell lines.[6][7]

Materials:

-

Parental cancer cell line of interest (e.g., a leukemia or lymphoma cell line)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (powder or stock solution)

-

Dimethyl sulfoxide (DMSO)

-

96-well and 6-well culture plates

-

Cell culture flasks (T25, T75)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)[8]

Procedure:

-

Determine the Initial IC50:

-

First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

-

Seed cells at an appropriate density in a 96-well plate.[9]

-

Treat the cells with a serial dilution of this compound for 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[6]

-

Perform an MTT or MTS assay to assess cell viability and calculate the IC50 value using non-linear regression analysis.[6][9]

-

-

Initial Drug Exposure:

-

Begin by culturing the parental cells in their standard medium containing a low concentration of this compound, typically corresponding to the IC10-IC20 value derived from the initial cytotoxicity assay.[6]

-

Monitor the cells daily. Initially, a significant amount of cell death is expected.

-

Replace the medium with fresh, drug-containing medium every 3-4 days.

-

-

Stepwise Dose Escalation:

-

Once the cells recover, adapt to the current drug concentration, and reach approximately 80% confluence, passage them.[6]

-

At this point, increase the this compound concentration by a factor of 1.5 to 2.0.[6]

-

Again, expect an initial phase of cell death followed by the recovery and proliferation of a resistant population.

-

If cell death exceeds 50-60%, consider reducing the concentration back to the previous level for another passage before attempting the increase again.[10]

-

Repeat this cycle of adaptation and dose escalation. This is a lengthy process that can take from 3 to 18 months.[11]

-

At each stage of increased resistance, it is advisable to cryopreserve a stock of cells.[6]

-

-

Maintenance and Verification:

-

Once a desired level of resistance is achieved (e.g., the cells can tolerate a concentration 10-fold or higher than the parental IC50), maintain the resistant cell line in a continuous culture with the final this compound concentration.

-

Periodically re-confirm the IC50 of the resistant line and compare it to the parental line to ensure the stability of the resistant phenotype. The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).[10]

-

Data Presentation: Expected IC50 Shift

| Cell Line | Treatment | IC50 (nM) [Hypothetical Data] | Resistance Index (RI) |

| Parental Line | This compound | 50 nM | 1.0 |

| Resistant Line | This compound | 750 nM | 15.0 |

Part 2: Characterization of the Resistant Phenotype

After establishing the resistant line, it's essential to confirm the phenotype by assessing its response to this compound-induced apoptosis.

Protocol 2.1: Cell Viability Assay (MTT/MTS)

This protocol determines and compares the IC50 values of the parental and resistant cell lines.

Materials:

-

Parental and this compound-Resistant (Lac-R) cells

-

96-well plates

-

This compound stock solution

-

Complete culture medium

-

MTT reagent (5 mg/mL in PBS) or MTS reagent kit

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT

-

Microplate reader

Procedure:

-

Seed both parental and Lac-R cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12]

-

Allow cells to adhere or stabilize for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the range of this compound concentrations for 72 hours. Include untreated and vehicle (DMSO) controls.

-

For MTT Assay: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[13] Then, add 100-150 µL of solubilization buffer to dissolve the formazan crystals, and shake for 15 minutes.[8][13]

-

For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[8]

-

Read the absorbance on a microplate reader (e.g., at 570-590 nm for MTT, 490 nm for MTS).[8][13]

-

Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values for each cell line.

Protocol 2.2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[15]

Materials:

-

Parental and Lac-R cells

-

6-well plates

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed parental and Lac-R cells in 6-well plates and allow them to grow to ~70% confluence.

-

Treat the cells with this compound at a concentration equivalent to the IC50 of the parental line for 24-48 hours. Include an untreated control for both cell lines.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or gentle scraping/pipetting (for suspension cells).[14][16]

-

Wash the cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.[16]

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Part 3: Investigating Molecular Mechanisms of Resistance

Resistance to BCL-2 inhibitors often involves the upregulation of other anti-apoptotic BCL-2 family members, such as MCL-1 and BCL-XL, or the activation of pro-survival signaling pathways.[4][17]

Potential Signaling Pathways in this compound Resistance

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An Update of Safety and Efficacy Results for this compound [newavepharma.com]

- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Cell Culture Academy [procellsystem.com]

- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. scispace.com [scispace.com]

- 17. Factors affecting response and resistance to venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lacutoclax Dose-Response Curve Generation in Hematological Cell Lines

Introduction

Lacutoclax (APG-2575) is a novel, orally bioavailable, and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2) proteins. It is a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common feature in many hematological malignancies, contributing to cancer cell survival and resistance to conventional therapies. This compound has demonstrated potent anti-cancer activity in a range of preclinical models of hematological cancers by restoring the natural process of apoptosis.

These application notes provide a comprehensive guide for researchers to generate reliable dose-response curves for this compound in various hematological cell lines. The included protocols detail methods for assessing cell viability and apoptosis, key measures of the cellular response to this compound.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human hematological cancer cell lines, providing a comparative view of its potency.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| MOLM-13 | AML | 3.1 ± 0.4 | |

| U937 | AML | 8.3 ± 1.1 | |

| KG-1 | AML | 11.2 ± 1.5 | |

| MV4-11 | AML | 4.5 ± 0.8 | |

| HL-60 | AML | >1000 |

Table 2: IC50 Values of this compound in Other Hematological Malignancy Cell Lines

| Cell Line | Disease | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | 9.8 ± 1.2 | |

| MM.1S | Multiple Myeloma | 15.6 ± 2.1 | |

| Z-138 | Mantle Cell Lymphoma | 2.1 ± 0.3 | |

| Jeko-1 | Mantle Cell Lymphoma | 3.7 ± 0.5 | |

| Raji | Burkitt's Lymphoma | >1000 |

Signaling Pathway

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow

Caption: Workflow for dose-response curve generation.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: MOLM-13, U937, KG-1, H929, and other relevant hematological cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Monitor cell density and subculture as needed to maintain exponential growth. For suspension cells, this typically involves diluting the cell suspension with fresh medium.

This compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

Cell Viability Assay (MTS Assay)

This protocol is adapted for suspension cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Add 100 µL of the prepared this compound working solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-